Triamcinolone Hexacetonide-13CD3

LC-MS/MS Quantification Internal Standard Selection Isotopic Purity

Triamcinolone Hexacetonide-13CD3 is a synthetic glucocorticoid corticosteroid that has been strategically labeled with one carbon-13 atom and three deuterium atoms (13CD3) to serve as a high-fidelity internal standard (IS) for quantitative mass spectrometry. Classified as a stable isotope-labeled (SIL) analog of triamcinolone hexacetonide—a long-acting intra-articular corticosteroid prodrug used in rheumatology—this compound is not a therapeutic agent but an analytical tool.

Molecular Formula C30H41FO7
Molecular Weight 536.7 g/mol
Cat. No. B13856592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriamcinolone Hexacetonide-13CD3
Molecular FormulaC30H41FO7
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C
InChIInChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1/i1+1D3
InChIKeyTZIZWYVVGLXXFV-KEECISBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triamcinolone Hexacetonide-13CD3: A Specialized Stable Isotope-Labeled Internal Standard for Corticosteroid Bioanalysis


Triamcinolone Hexacetonide-13CD3 is a synthetic glucocorticoid corticosteroid that has been strategically labeled with one carbon-13 atom and three deuterium atoms (13CD3) to serve as a high-fidelity internal standard (IS) for quantitative mass spectrometry . Classified as a stable isotope-labeled (SIL) analog of triamcinolone hexacetonide—a long-acting intra-articular corticosteroid prodrug used in rheumatology—this compound is not a therapeutic agent but an analytical tool [1]. Its core utility lies in precise quantification of the parent drug and its active metabolite, triamcinolone acetonide, in complex biological matrices such as plasma, urine, and synovial fluid, where matrix effects can severely compromise analytical accuracy [2].

Why Generic Substitution Fails: The Critical Divergence Between Triamcinolone Hexacetonide-13CD3 and Unlabeled or Simple Deuterated Analogs


Clinically, the choice between triamcinolone hexacetonide and its acetonide counterpart is critical, as the hexacetonide's lower solubility directly leads to a longer duration of action and superior clinical remission rates in inflammatory joint diseases [1]. This principle of non-interchangeability extends to the analytical domain. Generic substitution of a stable isotope-labeled internal standard cannot be done without consequence; the performance of an IS is defined by its specific isotopologue pattern. For instance, a standard deuterated (D9) analog introduces a mass shift of +9 Da but is susceptible to deuterium-hydrogen exchange (scrambling) in protic solvents and can exhibit a chromatographic retention time shift relative to the analyte due to the inverse isotope effect [2]. Conversely, a purely carbon-13 labeled analog (13C3) offers robust isotopic stability but often at a higher synthetic cost and, critically, with a smaller mass shift (+3 Da) that risks spectral overlap with the analyte's natural abundance M+1 or M+3 isotopologue peaks [2]. The 13CD3 pattern is specifically engineered to navigate these competing risks, providing a central point from which to measure quantitative evidence of its differentiated value .

Product-Specific Quantitative Evidence Guide for Triamcinolone Hexacetonide-13CD3 Against Its Closest Analogs


Balanced Mass Shift: How +4 Da Differentiates Triamcinolone Hexacetonide-13CD3 from 13C3 and D9 Analogs

In LC-MS/MS quantitative bioanalysis, the mass difference between the analyte and its internal standard is a critical parameter. Triamcinolone Hexacetonide-13CD3 provides a mass shift of +4.01 Da (536.65 vs. 532.64 for the unlabeled form), occupying a strategic middle ground between the +3.00 Da shift of Triamcinolone Hexacetonide-13C3 and the +9.06 Da shift of Triamcinolone Hexacetonide-D9 . The +3 Da shift of the 13C3 analog is often insufficient to completely escape from the signal of the analyte's natural abundance M+3 isotopologue, causing cross-talk that can lead to a systematic overestimation of the target compound [1]. A +4 Da shift, however, moves the IS signal definitively clear of these natural abundance peaks without the significant retention time divergence seen with perdeuterated (e.g., D9) standards, which can shift by several seconds and fail to perfectly co-elute with the analyte, reducing their ability to compensate for dynamic matrix effects [2].

LC-MS/MS Quantification Internal Standard Selection Isotopic Purity

Superior Isotopic Stability: Mitigating Deuterium-Hydrogen Exchange via the 13CD3 Motif Compared to D9 Analogs

A major failure point for deuterated internal standards is deuterium-hydrogen (D/H) back-exchange, where deuterium atoms in the IS are replaced by hydrogen from protic solvents or the biological matrix, leading to a dynamic change in the IS's effective mass and concentration over time . This is a particular concern for perdeuterated compounds like Triamcinolone Hexacetonide-D9, which carries nine exchangeable deuterium atoms . The 13CD3 motif of the target compound mitigates this risk in two ways: first, the single 13C atom forms a backbone C-13C bond that is chemically inert and non-exchangeable, anchoring the mass shift ; second, the three deuterium atoms, while potentially exchangeable, are specifically positioned on a non-acidic methyl group at the 4-methyl position of the bismethylenedioxy moiety . This strategic placement in a sterically hindered, non-labile chemical environment significantly stabilizes the deuterium label against D/H exchange . In contrast, the D9 analog features deuterium labels distributed across multiple, potentially more labile sites, including those near electronegative atoms where exchange rates can be higher .

Isotopic Stability LC-MS/MS Analysis Method Robustness

Optimized Co-elution Profile: Minimizing the Deuteration-Induced Retention Time Shift

A critical requirement for a SIL internal standard is that it perfectly co-elutes with the analyte to precisely compensate for matrix effects—ion suppression or enhancement from co-eluting endogenous compounds [1]. Deuterium labeling introduces an inverse isotope effect on reversed-phase chromatography, causing the deuterated IS to elute slightly earlier than the unlabeled analyte. This shift is proportional to the number of deuterium atoms; a D9 standard can exhibit a significant retention time shift, potentially failing to compensate for steep matrix effect gradients at the moment of ionization [2]. By incorporating only three deuterium atoms, the 13CD3 standard is predicted to show a substantially smaller retention time shift than its D9 counterpart, while the 13C atom does not contribute to this chromatographic divergence [3]. This ensures the IS experiences nearly identical ionization conditions to the analyte throughout the peak, which is the primary mechanism for accurate matrix effect correction.

Chromatographic Co-elution Matrix Effect Compensation LC-MS/MS

Targeted Labeling Fidelity: Site-Specific Isotope Incorporation for Assured Isomeric Integrity

The value of a research-grade internal standard is directly tied to its chemical and isomeric purity. The synthesis of Triamcinolone Hexacetonide-13CD3 requires a strategically precise incorporation of the 13CD3 label at the 4-methyl position of the 17α,20;20,21-bismethylenedioxy moiety . This targeted labeling is distinct from the global, non-specific deuteration used for the D9 analog. The site-specific approach confirms that the isotope label is on the same molecular framework as the parent drug, eliminating the risk of isomeric impurities or mixed isotope patterns that can arise during harsher, non-selective labeling procedures [1]. The product is characterized for this purity, providing an assurance of isomeric and isotopic identity that generic or NMR-grade materials cannot offer [2].

Synthesis Quality Isotopic Fidelity Analytical Standard

Best Research and Industrial Application Scenarios for Triamcinolone Hexacetonide-13CD3


Quantitative LC-MS/MS Bioanalysis of Triamcinolone Hexacetonide in Plasma and Synovial Fluid for Pharmacokinetic Studies

This is the primary application. The 13CD3 standard serves as the internal standard in validated LC-MS/MS methods to quantify the parent drug. Its +4.01 Da mass shift provides a clear analytical window over natural isotopologues, essential for achieving the low ng/mL limits of quantification required in clinical pharmacokinetic studies [1]. Its superior isotopic stability, compared to a D9 standard, ensures consistent internal standard response over long, multi-day sample sequences typical of pharmacokinetic profiling, reducing method drift and sample re-analysis [2].

Doping Control Analysis for the Detection of Intra-Articular Corticosteroid Misuse in Sports

As an intra-articular glucocorticoid, triamcinolone hexacetonide is prohibited in sports when administered systemically, making its trace-level detection in urine critical [1]. The 13CD3 standard enables highly accurate quantification to distinguish between authorized and unauthorized routes of administration. The minimized deuterium-induced retention time shift is particularly valuable here, as it ensures perfect co-elution with the analyte, a necessity for accurately correcting the strong matrix effects commonly observed in urine samples, thus avoiding false positives or negatives in legal contexts [2].

In Vitro Drug Release and Stability Testing for Long-Acting Injectable Formulations

For pharmaceutical companies developing generic versions of triamcinolone hexacetonide suspension (e.g., Aristospan), a robust analytical method is required for in vitro dissolution and stability testing [1]. The 13CD3 standard provides the high-purity, precise reference point needed to measure drug release over weeks in simulated synovial fluid conditions. Its structural integrity, assured by the targeted 13CD3 labeling, eliminates the risk of isotopologue impurity peaks interfering with the quantitation of unknown degradation products [2].

Mechanistic ADME Studies Using Stable Isotope Tracing

The site-specific placement of the 13C-anchored deuterium label makes this compound a sophisticated probe for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Unlike a globally labeled D9 standard, the 13CD3 moiety acts as a stable tracer for one specific molecular fragment. Advanced mass spectrometry imaging or metabolite profiling studies can track the fate of the labeled methyl group during hepatic metabolism, providing insights into the drug's metabolic pathways that are impossible to obtain with unlabeled compounds or blindly-labeled D9 analogs [1].

Quote Request

Request a Quote for Triamcinolone Hexacetonide-13CD3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.